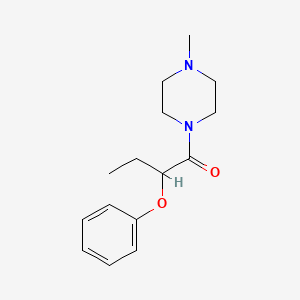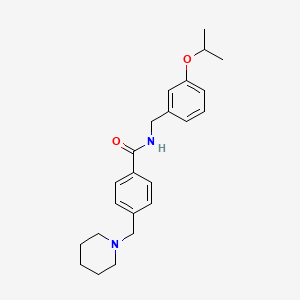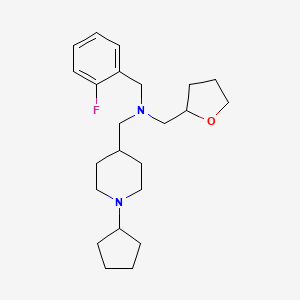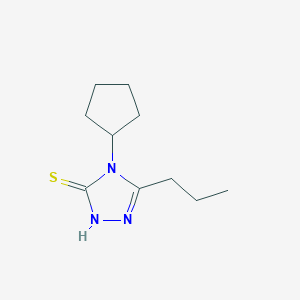
1-methyl-4-(2-phenoxybutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(2-phenoxybutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-methyl-4-(2-phenoxybutanoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. Some of the scientific research applications of 1-methyl-4-(2-phenoxybutanoyl)piperazine include:
1. Neuropharmacology: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine. This makes it a promising compound for the development of drugs that target the central nervous system.
2. Cancer Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines. This makes it a promising compound for the development of anticancer drugs.
3. Cardiovascular Research: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the release of neurotransmitters such as dopamine and norepinephrine. It has also been suggested that it may act by modulating the activity of ion channels in the central nervous system.
Biochemical and Physiological Effects:
1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of neurotransmitter release: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to inhibit the release of neurotransmitters such as dopamine and norepinephrine.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(2-phenoxybutanoyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
2. Antitumor activity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
3. Vasodilatory effects: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit vasodilatory effects, making it a promising compound for the treatment of cardiovascular diseases such as hypertension.
Some of the limitations of 1-methyl-4-(2-phenoxybutanoyl)piperazine for lab experiments include:
1. Limited research: Despite its potential applications, 1-methyl-4-(2-phenoxybutanoyl)piperazine has not been extensively studied, and its mechanism of action is not fully understood.
2. Toxicity: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit toxicity in some studies, making it a challenging compound to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-methyl-4-(2-phenoxybutanoyl)piperazine. Some of these include:
1. Further studies on its mechanism of action: More research is needed to understand the mechanism of action of 1-methyl-4-(2-phenoxybutanoyl)piperazine.
2. Development of drugs targeting the central nervous system: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit potent inhibitory effects on the release of neurotransmitters such as dopamine and norepinephrine, making it a promising compound for the development of drugs that target the central nervous system.
3. Development of anticancer drugs: 1-methyl-4-(2-phenoxybutanoyl)piperazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising compound for the development of anticancer drugs.
Conclusion:
In conclusion, 1-methyl-4-(2-phenoxybutanoyl)piperazine is a promising compound for scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for a variety of research applications. However, more research is needed to fully understand its mechanism of action and to develop drugs that target the central nervous system and anticancer drugs.
Métodos De Síntesis
The synthesis of 1-methyl-4-(2-phenoxybutanoyl)piperazine involves the reaction of 1-methylpiperazine with 2-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-14(19-13-7-5-4-6-8-13)15(18)17-11-9-16(2)10-12-17/h4-8,14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHNWMKYXFJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-2-phenoxybutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![7-(4-isopropylbenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6124606.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)

![N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6124668.png)

![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)